![molecular formula C7H6N4O B1627251 吡唑并[1,5-a]嘧啶-3-甲酰胺 CAS No. 774549-55-2](/img/structure/B1627251.png)

吡唑并[1,5-a]嘧啶-3-甲酰胺

概述

描述

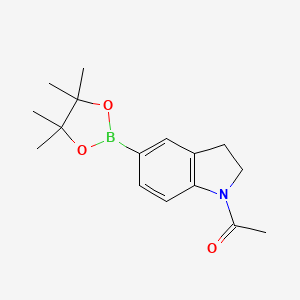

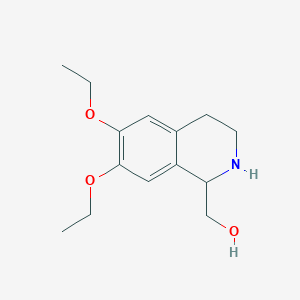

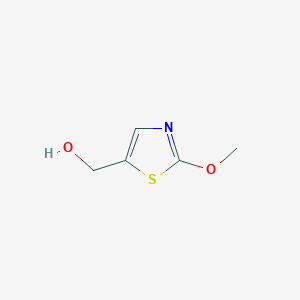

Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, which imparts unique chemical and biological properties

科学研究应用

Pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel class of antimicrobial therapeutics . It has been found to be more potent than tetracycline against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Therefore, its primary targets are these bacterial strains.

Mode of Action

It is known that many pyrazolo[1,5-a]pyrimidines have biological and medicinal importance . For instance, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide showed good antibacterial activity against Escherichia coli and Salmonella enteric . The compound likely interacts with its targets, leading to inhibition of bacterial growth.

Biochemical Pathways

It is known that the compound has significant antimicrobial and antifungal activities . This suggests that it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.

Pharmacokinetics

It is known that the compound has excellent antimicrobial activity , suggesting that it has good bioavailability.

Result of Action

The result of the action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide is the inhibition of bacterial and fungal growth . The compound has been found to be more potent than tetracycline against various bacterial strains . In addition, most of the newly synthesized compounds displayed significant antifungal activity when compared with amphotericin B .

Action Environment

It is known that the compound has excellent antimicrobial activity , suggesting that it is likely stable and effective under a variety of environmental conditions.

生化分析

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimicrobial properties, with compounds such as 5a and 16d being more potent than tetracycline against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Cellular Effects

The effects of Pyrazolo[1,5-a]pyrimidine-3-carboxamide on various types of cells and cellular processes are significant. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst, such as acetic acid. This reaction yields the desired pyrazolo[1,5-a]pyrimidine-3-carboxamide with good efficiency .

Another approach involves the use of enaminonitriles or enaminones as starting materials. These compounds react with 3-aminopyrazoles under mild conditions to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions typically include the use of a base, such as sodium ethoxide, and a solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of pyrazolo[1,5-a]pyrimidine-3-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to ensure sustainability .

化学反应分析

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

Reduction: Formation of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives.

相似化合物的比较

Similar Compounds

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antibacterial activity against gram-positive and gram-negative bacteria.

2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Exhibits potent antifungal activity.

2-(Pyrazolo[1,5-a]pyrimidin-7-yl)phenol: Also known for its antifungal properties.

Uniqueness

Pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its versatile biological activities and its potential as a therapeutic agent for multiple diseases. Its ability to inhibit tropomyosin receptor kinases and its antimicrobial properties make it a unique compound with diverse applications in medicinal chemistry and drug development .

属性

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRIUEGHBZTNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589562 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774549-55-2 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research articles focus on various derivatives and targets, a key example is the interaction with Interleukin-1 receptor-associated kinase 4 (IRAK4) []. 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides bind to the kinase domain of IRAK4, inhibiting its activity []. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, making these compounds potential therapeutics for inflammatory diseases []. Another example is the interaction with Phosphodiesterase 2A (PDE2A) []. Inhibition of PDE2A leads to increased levels of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in various physiological processes, including learning and memory [].

ANone: The provided abstracts don't offer specific spectroscopic data for a single, unified Pyrazolo[1,5-a]pyrimidine-3-carboxamide structure. The core structure itself lacks specific substituents, and the research focuses on diverse derivatives. Each derivative will possess unique spectroscopic characteristics depending on its specific substituents. Researchers rely on techniques like NMR, IR, and mass spectrometry for characterization, but these details are specific to each synthesized derivative within the publications.

A: SAR studies are central to optimizing Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives for desired activities. For instance, in the development of IRAK4 inhibitors, modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring significantly influenced potency and selectivity []. Similarly, when targeting PDE2A, researchers identified three key functionalities that enhanced potency without significantly increasing molecular weight or altering the topological polar surface area []. These modifications were guided by structure-based drug design informed by co-crystal structures with PDE2A [].

A: Several studies demonstrate the in vitro and in vivo efficacy of specific Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives: * IRAK4 inhibitors: Researchers confirmed the potent inhibitory activity of synthesized derivatives against IRAK4 using biochemical assays []. * c-Src kinase inhibitors: Derivatives exhibited potent c-Src kinase inhibition in enzymatic assays []. One compound showed efficacy in reducing infarct volume in a rat model of acute ischemic stroke []. * PDE2A inhibitors: Compounds demonstrated significant elevation of cGMP levels in mouse brains following oral administration []. Another study showed that a derivative attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

A: Researchers employ a range of analytical techniques for characterization: * Structure Elucidation: NMR spectroscopy (including HMBC and NOE experiments) and X-ray crystallography are crucial for determining the structures of synthesized derivatives [, , ]. * Purity and Quantification: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is essential for assessing the purity of synthesized compounds and quantifying their concentrations in various matrices [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

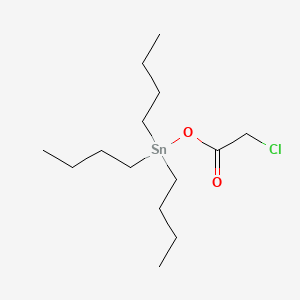

![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B1627174.png)